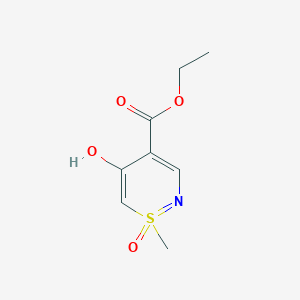

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

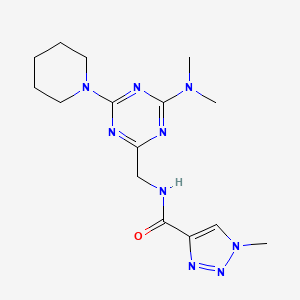

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate is a compound that belongs to the class of organic compounds known as thiazines. Thiazines are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural features and reactivity patterns are discussed, which can provide insights into the properties and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of thiazine derivatives often involves condensation reactions. For example, the condensation of diethyl 2-chloro-6-methylpyridine-3,5-dicarboxylate with thiourea and various substituted thioureas leads to derivatives of ethyl 3H-2-imino-7-methyl-4-oxopyrido[3,2-e]-1,3-thiazine-6-carboxylate . Similarly, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates involves the use of aromatic amines and monosubstituted hydrazines . These methods suggest that the synthesis of this compound could potentially be achieved through similar condensation reactions, possibly involving a hydroxylation step to introduce the hydroxyl group.

Molecular Structure Analysis

The molecular structure of thiazine derivatives can be complex, as evidenced by the crystal structure determination of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which revealed a thioamide functional group . This highlights the importance of accurate structural characterization in understanding the properties of thiazine compounds. The molecular structure of this compound would likely be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the presence of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

Thiazine derivatives can undergo various chemical reactions. For instance, the alkylation of methyl 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate with ethyl iodide results in a mixture of alkylated products . This suggests that this compound could also participate in alkylation reactions, potentially leading to a variety of substituted derivatives. Additionally, the reactivity of thiazine derivatives with hydrazines and halo compounds indicates that the compound of interest may also be amenable to similar reactions, expanding its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazine derivatives are influenced by their molecular structure. The presence of different functional groups, such as esters, amides, and thioamides, can affect properties like solubility, melting point, and reactivity. For example, the solubility of a compound in various solvents can be altered by the presence of an ethoxycarbonyl group . The physical properties of this compound, such as its melting point, solubility, and stability, would need to be empirically determined through experiments. Chemical properties, including reactivity towards nucleophiles or electrophiles, would also be of interest for further functionalization of the molecule.

科学的研究の応用

Synthetic Chemistry and Heterocyclic Compound Development

Transformation into Diverse Heterocyclic Structures

Research by Albreht et al. (2009) discusses transformations of related thiazole derivatives into thiazolo[5,4-c]pyridine carboxylates, showcasing the compound's role in synthesizing complex heterocycles useful in various chemical and pharmaceutical applications (Albreht et al., 2009).

Foundation for Antimicrobial and Pharmacological Agents

Studies on derivatives of thiazine and pyrimidine have revealed their potential in developing compounds with analgesic, antiinflammatory, and immunosuppressive activities, indicating the versatility of such structures in medicinal chemistry (Malinka et al., 1989).

Corrosion Inhibition

A novel derivative demonstrated inhibition efficiency on mild steel in phosphoric acid, indicating applications in materials science and engineering to protect metals from corrosion (El-khlifi et al., 2022).

Pharmacological Applications

Anticancer Activity

Research on thiazole compounds synthesized from related starting materials has shown promising anticancer activity against breast cancer cells, indicating the compound's potential as a precursor in developing novel anticancer agents (Sonar et al., 2020).

Antimicrobial Activity

The synthesis and modification of ethyl 2-amino-4-methylthiazole-5-carboxylate have led to derivatives with significant antimicrobial activities against various bacterial and fungal strains, highlighting the compound's potential in creating new antimicrobials (Desai et al., 2019).

作用機序

Mode of Action

It’s known that many similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been found to have various biological activities .

Action Environment

Environmental factors can often play a significant role in the effectiveness of similar compounds .

特性

IUPAC Name |

ethyl 5-hydroxy-1-methyl-1-oxo-1λ6-thia-2-azacyclohexa-1,3,5-triene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-3-13-8(11)6-4-9-14(2,12)5-7(6)10/h4-5,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKGXLDRZGFYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=S(=O)(C=C1O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)

![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)

![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)

![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)

![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)